molecular formula C7H2BrClF4O B1403853 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1417569-28-8

5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No.: B1403853
CAS No.: 1417569-28-8
M. Wt: 293.44 g/mol
InChI Key: VEVAKUUIHSDRLF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene (CAS: 1417569-28-8) is a polyhalogenated aromatic compound with the molecular formula C₇H₂BrClF₄O and a molecular weight of 308.44 g/mol . The benzene ring is substituted with bromine at position 5, chlorine and two fluorines on the methoxy group (–O–CF₂Cl) at position 1, and additional fluorines at positions 2 and 3. This electron-deficient structure renders it highly reactive in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-1-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-4(10)6(11)5(2-3)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVAKUUIHSDRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202408
Record name Benzene, 5-bromo-1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-28-8
Record name Benzene, 5-bromo-1-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene typically involves multi-step organic reactions. One common method includes the halogenation of a difluorobenzene derivative followed by the introduction of the chloro(difluoro)methoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of halogenated compounds and the potential release of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy or alkoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene serves as a crucial building block in the synthesis of more complex organic molecules:

  • Organic Synthesis : It is utilized in the preparation of fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound undergoes nucleophilic substitution reactions, electrophilic substitutions, and oxidation/reduction processes.

Biology

The compound's unique structure allows it to interact with biological systems:

  • Enzyme Inhibition Studies : Its halogenated structure enhances binding affinity to enzymes, making it useful for studying enzyme kinetics.
  • Antimicrobial Properties : Derivatives of this compound are being explored for potential antimicrobial activities against various pathogens.

Industry

In industrial applications, this compound is employed in the development of advanced materials:

  • Specialty Chemicals : The compound is used in producing materials with specific properties such as high thermal stability and resistance to degradation.
  • Liquid Crystals and Polymers : Its unique electronic properties make it suitable for applications in liquid crystal displays and polymer production.

Case Study 1: Pharmaceutical Development

A study investigated the potential of this compound derivatives as enzyme inhibitors. The results indicated that certain derivatives exhibited significant inhibition against target enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents.

Case Study 2: Material Science

Research on the application of this compound in developing liquid crystals demonstrated that its unique halogenated structure improved the thermal stability and optical properties of the resulting materials. This has implications for enhancing the performance of electronic displays.

Mechanism of Action

The mechanism by which 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, contributing to its overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Methoxy Group

Compound A : 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS: 115467-07-7)
  • Molecular Formula : C₇H₂BrF₅O
  • Key Differences : The methoxy group is replaced with –O–CF₃ (trifluoromethoxy) instead of –O–CF₂Cl.
  • Thermal Stability: All-fluorine substituents (e.g., –OCF₃) generally confer higher thermal stability compared to mixed chloro/fluoro groups .
Compound B : 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)
  • Molecular Formula : C₁₃H₄BrF₇O
  • Key Differences : A difluoromethoxy (–OCF₂–) group bridges two fluorinated aromatic rings, creating a bulkier, more complex structure.
  • Impact :
    • Steric Hindrance : The extended structure may hinder access to reactive sites, reducing efficacy in coupling reactions compared to the target compound .
    • Applications : Likely used in advanced material science due to its polyfluorinated architecture .

Halogenation Patterns on the Benzene Ring

Compound C : 5-Bromo-2-chloro-1,3-difluorobenzene
  • Molecular Formula : C₆H₂BrClF₂
  • Key Differences : Lacks the methoxy group entirely, with halogens (Br, Cl, F) directly attached to the ring.
  • Impact :
    • Reactivity : The absence of the methoxy group simplifies the molecule, making it more reactive in electrophilic substitutions but less versatile in directed coupling reactions .
    • Applications : Primarily serves as a halogenated building block in small-molecule synthesis .
Compound D : 1-Bromo-4-benzyloxy-3,5-difluorobenzene (CAS: 99045-18-8)
  • Molecular Formula : C₁₃H₉BrF₂O
  • Key Differences : Substituted with a benzyloxy (–O–CH₂C₆H₅) group instead of –OCF₂Cl.
  • Impact: Solubility: The benzyloxy group improves solubility in organic solvents but introduces steric bulk, limiting reactivity in sterically sensitive reactions . Stability: Benzyl ethers are prone to hydrogenolysis, unlike the robust C–F bonds in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
Target Compound C₇H₂BrClF₄O 308.44 –OCF₂Cl, Br, 2,3-F High in cross-coupling Pharma intermediates
Compound A C₇H₂BrF₅O 293.00 –OCF₃, Br, 1,3-F Moderate nucleophilic substitution Specialty chemicals
Compound B C₁₃H₄BrF₇O 389.06 Bridged –OCF₂–, Br, multiple F Low due to steric hindrance Advanced materials
Compound C C₆H₂BrClF₂ 227.43 Br, Cl, F (no methoxy) High electrophilic substitution Halogenated intermediates
Compound D C₁₃H₉BrF₂O 301.11 –O–CH₂C₆H₅, Br, 3,5-F Moderate, sterically hindered Organic synthesis intermediates

Key Research Findings

  • Reactivity in Cross-Coupling : The target compound’s bromine and electron-withdrawing –OCF₂Cl group facilitate Suzuki-Miyaura couplings, as seen in analogous bromo-triazine systems .
  • Stability vs.

Biological Activity

5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound notable for its complex structure, which includes bromine, chlorine, and fluorine substituents. The molecular formula is C7H2BrClF4OC_7H_2BrClF_4O, and it has a molecular weight of approximately 293.44 g/mol. This compound is synthesized through multi-step organic reactions, often involving halogenation and substitution processes that require specific catalysts and solvents to optimize yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of multiple halogens enhances its reactivity and binding affinity through mechanisms such as:

  • Halogen bonding
  • Hydrogen bonding
  • Van der Waals interactions

These interactions can lead to significant biological effects, making the compound a candidate for further pharmacological studies.

Research Findings

Recent studies have explored the potential of this compound in various biological assays:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on different enzymes, showing promising results in modulating enzymatic activity.
  • Cellular Studies : In vitro studies have indicated that it may affect cell proliferation and apoptosis in certain cancer cell lines.
  • Toxicity Profiling : Toxicological assessments have been conducted to evaluate the safety profile of the compound, revealing mutagenic potential under specific conditions .

Study 1: Enzyme Interaction

A study published in ToxCast analyzed the interactions of 976 chemicals, including halogenated compounds like this compound. The findings highlighted that this compound exhibited selective activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated a binding affinity with an AC50 value in the low micromolar range .

Study 2: Anticancer Properties

Research investigating the anticancer properties of halogenated benzene derivatives found that this compound inhibited growth in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Biological Activity
5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluorobenzeneC7H2BrClF4O293.44Enzyme inhibition; anticancer properties
5-Bromo-2-chloro-1,3-difluorobenzeneC6H3BrClF2227.43Moderate enzyme interaction
1-Bromo-4-chloro-2-fluoro-5-methoxy-benzeneC7H6BrClF227.43Limited biological activity reported

This table illustrates the unique position of 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluorobenzene among similar compounds, particularly regarding its pronounced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene, and how do reaction conditions influence yield?

  • Methodology : The synthesis of halogenated aryl ethers typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, brominated intermediates (e.g., 5-bromo-1,2,3-triazines) can undergo Suzuki-Miyaura couplings using palladium catalysts . Temperature optimization (e.g., 60–100°C) and solvent selection (e.g., THF or DMF) are critical for minimizing side reactions and maximizing yields. Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) may improve regioselectivity .
  • Characterization : Post-synthesis, use GC-MS or HPLC (≥95.0% purity threshold) to validate structural integrity and purity .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Solubility : Experimental determination via shake-flask method in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) is recommended. Insolubility in water (e.g., 8.2E-5 g/L at 25°C for analogs) suggests limited environmental mobility .
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and UV exposure. For example, monitor decomposition via NMR or LC-MS to identify labile groups (e.g., chloro-difluoromethoxy) prone to hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency during cross-coupling reactions involving this compound?

  • Contradiction Analysis : Discrepancies in catalyst performance (e.g., Pd vs. Cu systems) may arise from steric hindrance caused by the chloro(difluoro)methoxy group. Use computational modeling (DFT) to assess transition-state geometries and identify steric/electronic barriers .
  • Optimization : Screen additives (e.g., K₂CO₃ for deprotonation) and ligand systems (e.g., biphenyl phosphines) to enhance catalyst-substrate compatibility. Incremental adjustments in catalyst loading (0.5–5 mol%) can balance cost and efficiency .

Q. How does the compound’s halogen substitution pattern influence its environmental fate in aquatic systems?

  • Environmental Behavior : The bromine and fluorine substituents increase hydrophobicity (logP ~3–4 predicted), favoring adsorption to organic matter. Use OECD 301B biodegradation tests to assess persistence .
  • Toxicity Profiling : Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Brominated aromatics often exhibit moderate ecotoxicity (e.g., EC₅₀ >10 mg/L) due to bioaccumulation potential .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

  • Impurity Identification : Combine GC×GC-TOF/MS for non-targeted screening and quantitative NMR (qNMR) for absolute quantification. Focus on halogenated byproducts (e.g., dehalogenated derivatives) .
  • Validation : Establish method detection limits (MDLs) using spiked samples and validate against certified reference materials (CRMs) for halogenated aromatics .

Methodological Considerations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times and improve reproducibility for halogenated intermediates .
  • Environmental Testing : Align protocols with ISO 11357 (thermal stability) and EPA 8321B (aqueous photolysis) to standardize data for regulatory submissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 2
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5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

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